2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
Description
The compound 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide belongs to the thienopyridine class, characterized by a bicyclic core structure combining thiophene and pyridine rings. This molecule features a carboxamide group at position 5 and a 2,6-difluorophenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2OS/c15-12-6-8-7-19(5-4-11(8)21-12)14(20)18-13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALADJYWVHZIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises a 6,7-dihydrothieno[3,2-c]pyridine core substituted with a chlorine atom at position 2 and a carboxamide group at position 5, linked to a 2,6-difluorophenyl moiety. Retrosynthetic disconnection suggests two primary fragments:
- Thienopyridine Intermediate : 2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
- Carboxamide Precursor : 2,6-Difluorophenyl isocyanate or 2,6-difluoroaniline coupled with a carbonyl source.
Key challenges include maintaining the dihydrothienopyridine ring’s stability during functionalization and achieving high-yielding amidation without epimerization or side reactions.
Synthetic Route 1: Direct Amidation of Thienopyridine Carboxylic Acid
Preparation of 2-Chloro-5-carboxy-6,7-dihydrothieno[3,2-c]pyridine
The synthesis begins with the cyclization of 4-chlorothiophene-3-carbaldehyde with a β-amino alcohol under acidic conditions, followed by oxidation to introduce the carboxylic acid group. A modified procedure from Liu et al. (2020) for analogous pyridine systems involves:
- Step 1 : Condensation of 4-chlorothiophene-3-carbaldehyde with ethanolamine in toluene under reflux, catalyzed by p-toluenesulfonic acid (PTSA), to form the dihydrothienopyridine ring.
- Step 2 : Oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 2-chloro-5-carboxy-6,7-dihydrothieno[3,2-c]pyridine with 78% efficiency.
Carboxamide Formation via Coupling Reagents
The carboxylic acid intermediate is activated for amidation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt). Reaction with 2,6-difluoroaniline in dimethylformamide (DMF) at 0–5°C for 12 hours affords the target carboxamide. Yields range from 65% to 82%, depending on the stoichiometry of the coupling agent.
Table 1: Optimization of Amidation Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 0–5 | 82 |
| EDCl/HOBt | Triethylamine | DCM | 25 | 65 |
| DCC | Pyridine | THF | 40 | 58 |
Synthetic Route 2: Nucleophilic Acylation of 2,6-Difluoroaniline
Synthesis of 2-Chloro-5-chlorocarbonyl-6,7-dihydrothieno[3,2-c]pyridine
An alternative approach converts the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The acyl chloride intermediate is highly reactive, enabling nucleophilic attack by 2,6-difluoroaniline in the presence of a base such as triethylamine. This one-pot method achieves 70–75% yield but requires strict moisture control.
Solvent and Base Effects
Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to DCM, while sterically hindered bases (e.g., 2,6-lutidine) reduce side products from over-acylation.
Critical Analysis of Byproducts and Purification
Common Impurities
- Unreacted Carboxylic Acid : Removed via aqueous sodium bicarbonate washes.
- Diacylated Byproduct : Forms when excess acyl chloride reacts with the amide product. Mitigated by slow addition of aniline.
- Ring-Opened Derivatives : Observed under prolonged heating, necessitating reaction monitoring by thin-layer chromatography (TLC).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Applications and Derivatives
While the target compound’s biological activity remains underexplored, structural analogs like clopidogrel bisulfate (PubChem CID 115366) exhibit antiplatelet properties, suggesting potential therapeutic relevance. Modifications at the carboxamide position could enhance pharmacokinetic profiles, as demonstrated in safener studies for herbicides.
Chemical Reactions Analysis
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has a wide range of scientific research applications:
Biology: It serves as a molecular probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activities, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Core Structural Features
The thieno[3,2-c]pyridine core is shared among all compared compounds. Variations arise in substituents and functional groups, which critically influence biological activity, pharmacokinetics, and stability.
Table 1: Structural Comparison of Thienopyridine Derivatives
Pharmacological Activity
- Clopidogrel : Irreversibly inhibits ADP-induced platelet aggregation via its active metabolite, targeting the P2Y12 receptor. Clinical use includes atherosclerosis and post-stent thrombosis .
- Prasugrel : Faster-acting prodrug with higher potency than clopidogrel, used in acute coronary syndromes .
- Target Compound : The carboxamide group may enhance metabolic stability compared to ester-containing analogs. The 2,6-difluorophenyl moiety could improve lipophilicity and receptor binding, though empirical data are lacking.
Key Differentiators and Implications
Functional Group Impact
- Carboxamide vs. Ester : The amide group in the target compound resists enzymatic hydrolysis, unlike clopidogrel’s ester, which requires hepatic activation. This may simplify pharmacokinetics but necessitate direct targeting of receptors .
- Fluorophenyl vs. Chlorophenyl : The 2,6-difluorophenyl group could enhance electron-withdrawing effects and bioavailability compared to clopidogrel’s 2-chlorophenyl .
Potential for Optimization
Biological Activity
2-Chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological properties of Compound A, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14ClF2N3OS
- Molecular Weight : 344.81 g/mol
- IUPAC Name : this compound
Compound A has been studied for its inhibitory effects on various molecular targets involved in cancer progression. The compound is believed to interact with specific kinases and receptors that are crucial for tumor growth and survival.
- EGFR Inhibition : In studies evaluating the efficacy of thienopyridine derivatives, it was found that compounds similar to Compound A exhibit significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers .
- Telomerase Activity : The compound has also shown potential in inhibiting telomerase activity, an enzyme that maintains telomere length and is often upregulated in cancer cells .
Efficacy Against Cancer Cell Lines
The biological activity of Compound A has been evaluated against several cancer cell lines using various assays. Below is a summary of findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SGC-7901 (Gastric) | 22.28 ± 6.26 | Telomerase inhibition |
| A549 (Lung) | 0.440 ± 0.039 | EGFR inhibition |
| NCI-H1975 | 15.629 ± 1.03 | EGFR inhibition |
These results indicate that Compound A exhibits selective cytotoxicity towards certain cancer cell lines, particularly those with high EGFR expression .
Case Studies
Several studies have highlighted the potential of Compound A and its analogs in clinical settings:
- Study on Gastric Cancer : In a study published in Cancer Research, Compound A was tested alongside other thienopyridine derivatives against gastric cancer cells (SGC-7901). The results showed a significant reduction in cell viability at concentrations correlating with telomerase inhibition .
- EGFR Mutant Cell Lines : Another study demonstrated that compounds structurally related to Compound A had enhanced activity against EGFR mutant cell lines, suggesting a promising avenue for targeted therapy in lung cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
